6-methoxy-1,3-benzothiazol-5-amine
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Overview
Description
6-methoxy-1,3-benzothiazol-5-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused to a thiazole ring, with a methoxy group at the 6th position and an amine group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1,3-benzothiazol-5-amine typically involves the cyclization of 2-aminothiophenols with various reagents. One common method is the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Another approach involves the cyclization of thioamides or carbon dioxide in the presence of catalysts .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly solvents are commonly used to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1,3-benzothiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiazoles, and various amine derivatives .
Scientific Research Applications
6-methoxy-1,3-benzothiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-1,3-benzothiazol-5-amine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt microbial cell walls, and interfere with DNA replication. Its biological activity is often attributed to its ability to chelate metal ions and generate reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
- 6-ethoxy-1,3-benzothiazole-2-amine
- 2-amino-6-methoxybenzothiazole
- 6-methoxy-2-aminobenzothiazole
Uniqueness
6-methoxy-1,3-benzothiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
1782830-98-1 |
---|---|
Molecular Formula |
C8H8N2OS |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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